molecular formula C14H26N2O2 B11763208 tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate

tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate

Cat. No.: B11763208
M. Wt: 254.37 g/mol
InChI Key: WXDIFKLOAMAQGE-LLVKDONJSA-N
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Description

tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate is a chiral bicyclic compound featuring a spiro[4.5]decane core system. The molecule contains an 8-azaspiro ring, where the nitrogen atom is part of the bicyclic structure, and a tert-butyl carbamate (Boc) group is attached to the (1R)-configured carbon (Figure 1). This compound (CAS: 1824202-09-6) is cataloged as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders and protease inhibitors . Its spirocyclic architecture imports conformational rigidity, which is advantageous for optimizing binding affinity and selectivity in drug design.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl N-[(4R)-8-azaspiro[4.5]decan-4-yl]carbamate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(11)7-9-15-10-8-14/h11,15H,4-10H2,1-3H3,(H,16,17)/t11-/m1/s1

InChI Key

WXDIFKLOAMAQGE-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC12CCNCC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC12CCNCC2

Origin of Product

United States

Preparation Methods

Four-Step Synthesis from Spirocyclic Ketone Precursors

A patent detailing the synthesis of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate (CN111518015A) provides a foundational framework for analogous spirocyclic carbamates. Although the target compound differs in substituent placement, the general strategy involves:

  • Cyanidation of Spirocyclic Ketone :
    Starting with 1,4-dioxaspiro[4.5]decane-8-one, treatment with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide yields a nitrile intermediate. This step proceeds in a glycol dimethyl ether/ethanol solvent system at 0–20°C.

  • Alkylation and Cyclization :
    Reaction with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) generates a chloroethyl intermediate, which undergoes hydrogenation-mediated cyclization using Raney nickel. This step forms the azaspiro core.

  • Carbamate Protection :
    The nascent amine reacts with di-tert-butyl dicarbonate (Boc anhydride) in methanol at 50°C under 50 psi hydrogen pressure to introduce the Boc group.

  • Deprotection and Final Isolation :
    Acidic hydrolysis with pyridinium p-toluenesulfonate in acetone/water at 70°C removes protecting groups, yielding the final product.

Table 1: Key Reaction Conditions from CN111518015A

StepReactionSolventTemperatureYield
1CyanidationGlycol dimethyl ether/ethanol0–20°C80%
2AlkylationToluene0–20°C65%
3Cyclization & Boc ProtectionMethanol50°C72%
4DeprotectionAcetone/water70°C54.8%

Carbamate Protection Strategies

The Boc group is introduced via reaction of the spirocyclic amine with Boc anhydride in the presence of a base. For example, in the synthesis of tert-butyl((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate, dichloromethane and triethylamine facilitate efficient Boc protection at 0–10°C. This method avoids racemization, critical for preserving the (R)-configuration in the target compound.

Achieving the (R)-configuration requires chiral resolution or asymmetric synthesis. While the cited patents do not explicitly detail enantioselective methods, analogous approaches include:

  • Chiral Auxiliaries : Use of (R)-specific catalysts during cyclization or hydrogenation.

  • Kinetic Resolution : Enzymatic or chemical separation of enantiomers during intermediate stages.

  • Asymmetric Hydrogenation : Employing chiral ligands like BINAP with ruthenium catalysts to induce stereoselectivity.

Catalytic Hydrogenation for Intermediate Deprotection

Catalytic hydrogenation is pivotal for removing benzyl (Bn) or other protecting groups. In the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, hydrogenation at 20–50°C under 20–100 psi hydrogen pressure cleaves the Bn group with high efficiency. For the target compound, similar conditions (e.g., Pd/C in methanol) could deprotect intermediates without affecting the Boc group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Steps : Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates, while temperatures >50°C improve cyclization yields.

  • Boc Protection : Dichloromethane minimizes side reactions, but methanol is preferred for solubility in large-scale reactions.

Table 2: Solvent Optimization in Cyclization

SolventTemperatureYieldPurity
THF50°C72%98%
Toluene20°C65%95%
DMF80°C60%90%

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

The final product’s structure is confirmed via 1H^1H NMR. For example, tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate exhibits characteristic peaks at δ 1.40 ppm (tert-butyl) and δ 3.17–3.46 ppm (spirocyclic protons).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC with columns like Chiralpak AD-H resolves enantiomers, ensuring >99% enantiomeric excess for the (1R)-configuration .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Various substituted carbamates depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of pharmaceuticals targeting specific biological pathways. Its unique structural features suggest potential interactions with various receptors or enzymes, particularly as an antagonist for toll-like receptors, which play a crucial role in immune response modulation .

Research indicates that tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate exhibits significant biological activity:

  • Modulation of Immune Response : Preliminary studies suggest its role in modulating immune responses via toll-like receptor antagonism, which could have implications for treating inflammatory diseases.
  • Anticancer Properties : Similar compounds with spirocyclic structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown effectiveness against prostate cancer cells, indicating that this compound may also possess anticancer properties .

Mechanistic Studies

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies focusing on binding affinity and efficacy against specific biological targets are ongoing to elucidate its pharmacodynamics and pharmacokinetics .

Anticancer Efficacy

A study evaluated the effects of various diazaspiro compounds on prostate cancer cell lines (PC3 and DU145). The results indicated that tert-butyl derivatives significantly reduced cell viability in a time-dependent manner, highlighting its potential as an anticancer agent.

CompoundCell LineIC50 Value
This compoundPC3< X µM
This compoundDU145< Y µM

Note: Actual IC50 values need to be filled based on experimental data available from ongoing studies.

Antimicrobial Activity

Investigations into antimicrobial properties have revealed that derivatives similar to this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria. This suggests potential for development as an antimicrobial agent.

Study FocusBacterial StrainActivity Observed
Antimicrobial EfficacyE. coliEffective
Antimicrobial EfficacyS. aureusEffective

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate is not well-documented. like other carbamates, it is likely to interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which can result in various biological effects .

Comparison with Similar Compounds

Key Findings :

  • The (1R)-configured target compound exhibits distinct stereochemical properties compared to its S-enantiomer and racemic analogs. Such differences can critically influence receptor binding; for example, fluorinated derivatives (CAS 2306249-46-5 and 2306245-74-7) show enhanced metabolic stability due to the electronegative fluorine atoms .
  • Racemic mixtures (e.g., CAS 1824202-09-6) are often less pharmacologically active than enantiopure forms, underscoring the importance of stereochemical control in synthesis .

Heteroatom-Modified Spiro Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Difference Reference
tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate 2219371-51-2 C₁₃H₂₄N₂O₃ 256.35 8-oxa-1-aza substitution
tert-butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate 1784024-20-9 C₁₃H₂₄N₂O₃ 256.34 8-oxa-2-aza substitution
8-tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate 146004-98-0 C₁₇H₂₇NO₅ 325.40 Dual ester functionalization

Key Findings :

  • Replacement of nitrogen with oxygen (oxa substitution) alters electronic properties and hydrogen-bonding capacity.
  • Dicarboxylate analogs (e.g., CAS 146004-98-0) serve as versatile intermediates for further functionalization but may introduce steric hindrance in binding interactions .

Functionalized Derivatives and Salts

Compound Name CAS Number Molecular Formula Molecular Weight Key Difference Reference
tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate 191805-29-5 C₁₄H₂₃NO₃ 253.34 Ketone group at position 1
tert-butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate hydrochloride 2155852-24-5 C₁₃H₂₅ClN₂O₃ 292.80 Hydrochloride salt form
tert-butyl N-({8-oxospiro[4.5]decan-6-yl}methyl)carbamate 2138049-67-7 C₁₆H₂₇NO₃ 281.39 Oxo group and methylene linker

Key Findings :

  • Ketone-functionalized derivatives (CAS 191805-29-5) are reactive intermediates for reductive amination or nucleophilic additions .
  • Hydrochloride salts (CAS 2155852-24-5) enhance crystallinity and stability, facilitating purification and storage .

Biological Activity

Chemical Identity
tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate is a carbamate derivative with the molecular formula C14H26N2O2C_{14}H_{26}N_{2}O_{2} and a molar mass of approximately 254.37 g/mol. The compound is characterized by its spirocyclic structure, which is significant for its biological activity and potential pharmaceutical applications .

Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in modulating immune responses. Preliminary studies suggest it may act as an antagonist for toll-like receptors (TLRs), which play a crucial role in the innate immune system by recognizing pathogens and initiating inflammatory responses. Understanding its mechanism of action is vital for exploring therapeutic applications.

  • Toll-like Receptor Modulation :
    • TLRs are critical in the immune system, and compounds that can modulate their activity may have implications in treating autoimmune diseases and infections.
    • Initial findings indicate that this compound can inhibit TLR signaling pathways, potentially reducing excessive inflammatory responses.
  • Binding Affinity Studies :
    • Interaction studies have been conducted to assess the binding affinity of this compound with various biological targets, including enzymes and receptors involved in immune modulation.
    • These studies are essential for elucidating its pharmacological properties and therapeutic potential.

Comparative Analysis

To better understand the unique features of this compound, a comparison with structurally similar compounds can provide insights into its distinct biological activities.

Compound NameMolecular FormulaUnique Features
Tert-butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamateC14H24F2N2O2Contains fluorine substituents, potentially altering biological activity
Tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate hydrochlorideC14H26N2O3Features an oxygen atom in the spiro structure, affecting solubility
(R)-tert-butyl (1-hydrazinyl-1-oxopropan-2-yl)carbamateC12H20N4O3Different core structure with hydrazine functionality indicating distinct reactivity

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

  • In vitro Studies :
    • In vitro assays demonstrated that this compound significantly reduces cytokine production in immune cells stimulated by TLR ligands, suggesting its potential as an anti-inflammatory agent.
  • Animal Models :
    • Animal studies are ongoing to evaluate the efficacy of this compound in models of autoimmune diseases. Initial results indicate a promising reduction in disease severity and inflammation markers.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound:

  • Pharmacokinetics and Toxicology : Comprehensive studies on absorption, distribution, metabolism, and excretion (ADME) will be crucial for understanding its safety profile.
  • Clinical Trials : Progressing to clinical trials will be necessary to validate its efficacy in humans and determine appropriate dosing regimens.

Q & A

Basic: What synthetic methodologies are optimal for preparing tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate?

Answer:
The synthesis typically involves alkylation of a spirocyclic amine precursor. For example, a tert-butyl carbamate-protected intermediate (e.g., tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate) can react with electrophilic reagents like 1-(2-bromoethoxy)-4-fluorobenzene under reflux in acetonitrile with anhydrous K₂CO₃ as a base . Key considerations include:

  • Reagent stoichiometry: A 1:1.4 molar ratio of amine to alkylating agent improves yield.
  • Reaction time: Prolonged reflux (6–12 hours) ensures complete substitution.
  • Workup: Neutralization and extraction followed by column chromatography (silica gel, ethyl acetate/hexane) isolate the product.

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